(1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate
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Overview
Description
(1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a naphthalene ring substituted with a formyl group at the 1-position and a benzoate ester group substituted with chlorine atoms at the 2 and 5 positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate typically involves the esterification of (1-formylnaphthalen-2-yl) alcohol with 2,5-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoate ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoic acid.
Reduction: (1-Hydroxynaphthalen-2-yl) 2,5-dichlorobenzoate.
Substitution: (1-Formylnaphthalen-2-yl) 2,5-diaminobenzoate or (1-Formylnaphthalen-2-yl) 2,5-dithiobenzoate.
Scientific Research Applications
(1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate is primarily based on its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms on the benzoate ring may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
- (1-Formylnaphthalen-2-yl) benzoate
- (1-Formylnaphthalen-2-yl) 3,4-dichlorobenzoate
- (1-Formylnaphthalen-2-yl) 2,6-dichlorobenzoate
Comparison: (1-Formylnaphthalen-2-yl) 2,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.
Properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O3/c19-12-6-7-16(20)14(9-12)18(22)23-17-8-5-11-3-1-2-4-13(11)15(17)10-21/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXWNARDFTUJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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